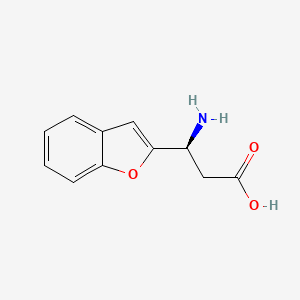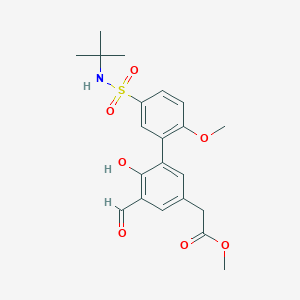
Methyl 2-(5'-(N-tert-butylsulfamoyl)-5-formyl-6-hydroxy-2'-methoxybiphenyl-3-YL)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(5’-(N-tert-butylsulfamoyl)-5-formyl-6-hydroxy-2’-methoxybiphenyl-3-YL)acetate is a complex organic compound with a unique structure that includes a biphenyl core, a tert-butylsulfamoyl group, and various functional groups such as formyl, hydroxy, and methoxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(5’-(N-tert-butylsulfamoyl)-5-formyl-6-hydroxy-2’-methoxybiphenyl-3-YL)acetate typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the biphenyl core, introduction of the tert-butylsulfamoyl group, and subsequent functionalization with formyl, hydroxy, and methoxy groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions and can be scaled up for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-(5’-(N-tert-butylsulfamoyl)-5-formyl-6-hydroxy-2’-methoxybiphenyl-3-YL)acetate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides for substitution reactions). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the formyl group may yield an alcohol.
Applications De Recherche Scientifique
Methyl 2-(5’-(N-tert-butylsulfamoyl)-5-formyl-6-hydroxy-2’-methoxybiphenyl-3-YL)acetate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mécanisme D'action
The mechanism of action of Methyl 2-(5’-(N-tert-butylsulfamoyl)-5-formyl-6-hydroxy-2’-methoxybiphenyl-3-YL)acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other biphenyl derivatives with functional groups such as tert-butylsulfamoyl, formyl, hydroxy, and methoxy groups. Examples include:
- Methyl 2-(5’-(N-tert-butylsulfamoyl)-5-(5-carbamimidoyl-1H-benzo[d]imidazol-2-yl)-6-hydroxy-2’-methoxybiphenyl-3-yl)acetate .
- (5-(N-(tert-Butyl)sulfamoyl)-2-methylphenyl)boronic acid .
Uniqueness
Methyl 2-(5’-(N-tert-butylsulfamoyl)-5-formyl-6-hydroxy-2’-methoxybiphenyl-3-YL)acetate is unique due to its specific combination of functional groups and the resulting chemical and biological properties
Propriétés
Formule moléculaire |
C21H25NO7S |
|---|---|
Poids moléculaire |
435.5 g/mol |
Nom IUPAC |
methyl 2-[3-[5-(tert-butylsulfamoyl)-2-methoxyphenyl]-5-formyl-4-hydroxyphenyl]acetate |
InChI |
InChI=1S/C21H25NO7S/c1-21(2,3)22-30(26,27)15-6-7-18(28-4)16(11-15)17-9-13(10-19(24)29-5)8-14(12-23)20(17)25/h6-9,11-12,22,25H,10H2,1-5H3 |
Clé InChI |
SBSZTWUAGPUATG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)NS(=O)(=O)C1=CC(=C(C=C1)OC)C2=CC(=CC(=C2O)C=O)CC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


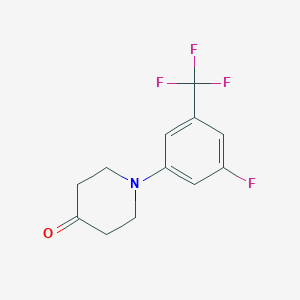
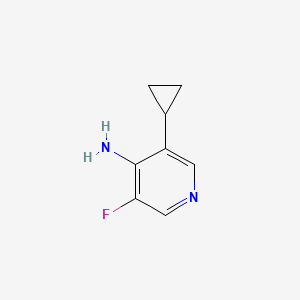
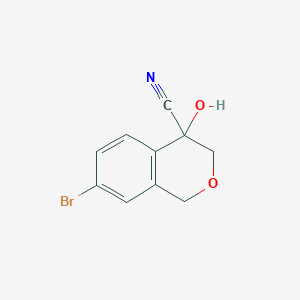
![4-Chloro-6-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B13048412.png)
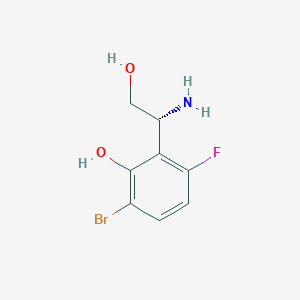
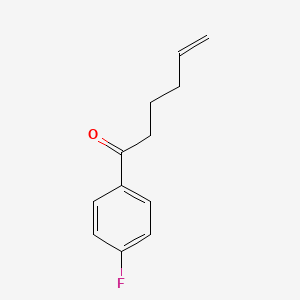
![Ethyl 3-(methoxy(methyl)carbamoyl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B13048431.png)
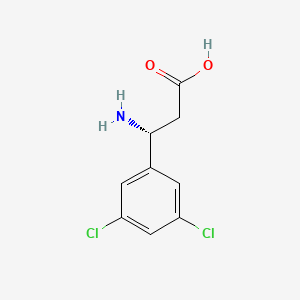
![(R)-(1,4-Diazabicyclo[2.2.2]octan-2-YL)methanamine 3hcl](/img/structure/B13048456.png)




